Methyl 5-amino-1-(oxan-2-yl)indazole-3-carboxylate
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Overview
Description
Indazole is a heterocyclic aromatic organic compound. This bicyclic molecule consists of a pyrazole ring fused to a benzene ring . Indazole derivatives are rarely found in nature, but they are important in synthetic chemistry and are commonly found in many drugs .
Synthesis Analysis
The synthesis of indazoles has been a topic of interest in recent years. Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of indazole consists of a pyrazole ring fused to a benzene ring. The pyrazole ring contains two nitrogen atoms while the benzene ring contains six carbon atoms .Chemical Reactions Analysis
Indazole-containing compounds can undergo a variety of chemical reactions. For example, a series of 1-(2-aminopropyl)-1H-indazole analogs were synthesized and evaluated for their suitability for consideration as 5-HT2 receptor agonists .Physical and Chemical Properties Analysis
The physical and chemical properties of indazole-containing compounds can vary widely depending on the specific compound. For example, one compound, methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate, has a molecular weight of 276.29 .Scientific Research Applications
Energetic Materials Development
Research into compounds like 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan highlights the potential of using similar chemical structures in the development of insensitive energetic materials. These compounds exhibit moderate thermal stabilities and are insensitive towards impact and friction, making them superior to traditional energetic materials like TNT in certain aspects (Yu et al., 2017).
Synthetic Organic Chemistry
The study on Auxiliary-Directed Pd-Catalyzed γ-C(sp(3))-H Bond Activation of α-Aminobutanoic Acid Derivatives demonstrates the utility of similar compounds in synthetic organic chemistry, specifically in selective and efficient arylation and alkylation leading to various γ-substituted non-natural amino acids. Such methodologies could potentially be applied or adapted to the synthesis of derivatives of Methyl 5-amino-1-(oxan-2-yl)indazole-3-carboxylate for research in medicinal chemistry or material science (Pasunooti et al., 2015).
Peptidomimetics and Biologically Active Compounds
The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds provides a pathway to peptidomimetics or biologically active compounds. This research indicates the broader utility of similar structures in creating collections of biologically active compounds based on the triazole scaffold, which could be relevant for pharmaceutical research and development (Ferrini et al., 2015).
N-Acetylated Derivatives and Their Properties
The synthesis and study of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate reveal insights into the structural and conformational characteristics of such compounds. This research could inform the development of similar derivatives of this compound for applications in chemical synthesis, pharmaceuticals, or materials science (Dzygiel et al., 2004).
Mechanism of Action
Target of Action
EN300-7356540, also known as Methyl 5-amino-1-(oxan-2-yl)indazole-3-carboxylate or Z3688146342, is a complex compound with a diverse range of potential targets. Indazole derivatives, a key component of this compound, have been associated with a wide variety of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Mode of Action
For instance, some indazole derivatives have been found to inhibit the oxidation of arachidonic acid, a key process in the inflammatory response .
Biochemical Pathways
For example, some indazole derivatives have been shown to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), all of which play key roles in inflammation .
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by indazole derivatives, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities , there is considerable interest in further exploring the medicinal properties of these compounds for the treatment of various pathological conditions.
Properties
IUPAC Name |
methyl 5-amino-1-(oxan-2-yl)indazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-19-14(18)13-10-8-9(15)5-6-11(10)17(16-13)12-4-2-3-7-20-12/h5-6,8,12H,2-4,7,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYMEJRXMUXFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C2=C1C=C(C=C2)N)C3CCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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